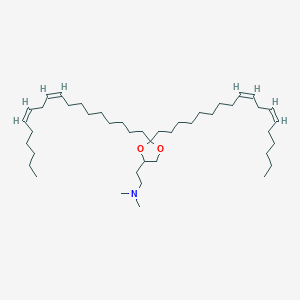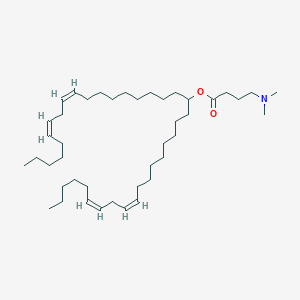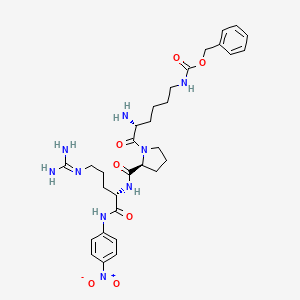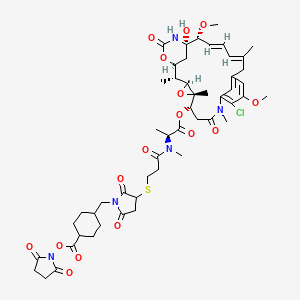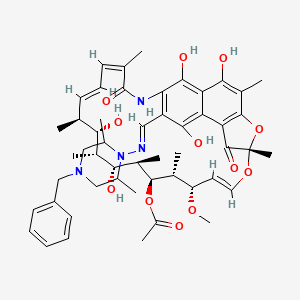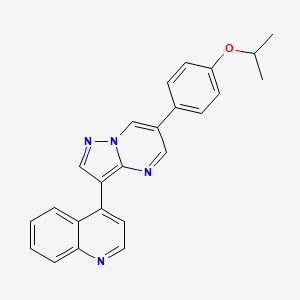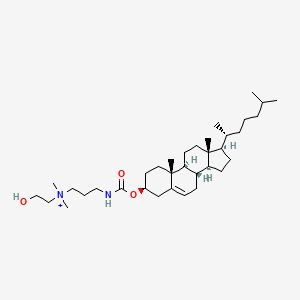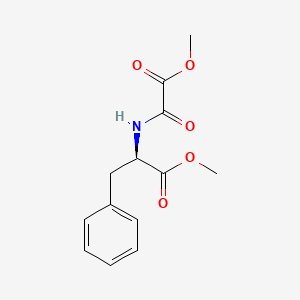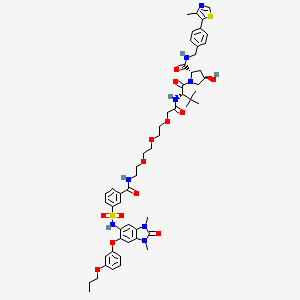
dTRIM24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dTRIM24: is a synthetic organic compound that functions as a degrader of the chromatin-modifying enzyme TRIM24. It is a hybrid molecule composed of a TRIM24-engaging ligand (derived from ACS-9571) and a Von Hippel-Lindau (VHL)-engaging ligand (VL-269). This compound is particularly effective in displacing TRIM24 from chromatin compared to its parent TRIM24 bromodomain binding ligand IACS-9571 .
Mechanism of Action
Target of Action
The primary target of dTRIM24 is the Tripartite Motif Containing 24 (TRIM24) protein . TRIM24 is a multidomain protein that functions as a co-regulator of transcription . It has been associated with the progression of various cancers, including glioblastoma (GBM) and neuroblastoma .
Mode of Action
This compound is a selective bifunctional degrader of TRIM24 . It is a hybrid molecule composed of a TRIM24-engaging ligand and a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand . This compound effectively displaces TRIM24 from chromatin more than the parent TRIM24 bromodomain binding ligand IACS-9571 . The recruitment of the VHL E3 ubiquitin ligase by this compound elicits potent and selective degradation of TRIM24 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress the TRIM24-SOX2 axis, which is crucial for the propagation and invasion of GBM stem cells . In neuroblastoma cells, knockout of TRIM24 alters genes and pathways related to neural differentiation and development by suppressing the LSD1/CoREST complex formation . Additionally, it activates the retinoic acid pathway .
Pharmacokinetics
It is known that this compound is a synthetic organic compound
Result of Action
The action of this compound leads to several molecular and cellular effects. It induces rapid and sustained proteasomal degradation of TRIM24 . This degradation has a pronounced effect on genome-wide transcription at TRIM24 target genes . This compound treatment suppresses growth to a greater extent than IACS-9571 and enhances Poly (ADP-ribose) polymerase (PARP) cleavage, indicating apoptosis .
Action Environment
It is known that the efficacy of this compound can be influenced by the cellular environment, such as the presence of other proteins and the state of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dTRIM24 involves the conjugation of a TRIM24 bromodomain ligand and a VHL E3 ubiquitin ligase ligand. The synthetic route typically includes the following steps:
Synthesis of TRIM24 Bromodomain Ligand: The TRIM24 bromodomain ligand is synthesized through a series of organic reactions, including amide bond formation and sulfonamide coupling.
Synthesis of VHL Ligand: The VHL ligand is synthesized separately through a series of reactions, including esterification and amidation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: dTRIM24 undergoes various chemical reactions, including:
Degradation: this compound recruits the VHL E3 ubiquitin ligase, leading to the proteasomal degradation of TRIM24.
Binding Reactions: this compound binds selectively to the bromodomain of TRIM24 and the VHL E3 ubiquitin ligase.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis of this compound include amines, carboxylic acids, sulfonamides, and esters.
Major Products: The major product formed from the degradation reaction is the ubiquitinated TRIM24, which is subsequently degraded by the proteasome .
Scientific Research Applications
dTRIM24 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique in its ability to selectively degrade TRIM24 by recruiting the VHL E3 ubiquitin ligase. This bifunctional degrader is more effective in displacing TRIM24 from chromatin and inhibiting cancer cell proliferation compared to its parent ligands, IACS-9571 and VL-269 .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTXFIMYFMULC-OGOZKGDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H68N8O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?
A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]
Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?
A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []
Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?
A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
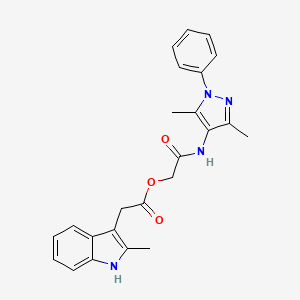
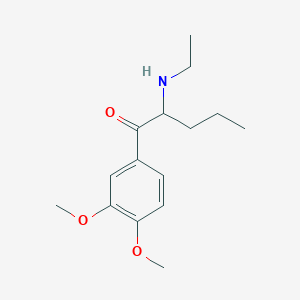
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
